Cas no 88105-17-3 (Methyl 3-chlorothiophene-2-carboxylate)

Methyl 3-chlorothiophene-2-carboxylate is a versatile heterocyclic compound widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its thiophene core, coupled with the reactive chloromethyl ester moiety, makes it valuable for constructing complex molecules, particularly in agrochemical and medicinal chemistry. The compound exhibits excellent reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its stability under standard storage conditions and well-characterized properties ensure consistent performance in synthetic workflows. The presence of both chlorine and ester functional groups allows for further derivatization, enabling the synthesis of tailored derivatives for research or industrial use. High purity grades are available to meet stringent application requirements.
Methyl 3-chlorothiophene-2-carboxylate structure
88105-17-3 structure
Product Name:Methyl 3-chlorothiophene-2-carboxylate
CAS No:88105-17-3
MF:C6H5ClO2S
MW:176.620699644089
MDL:MFCD00068135
CID:61143
PubChem ID:2777566
Update Time:2025-10-31

Methyl 3-chlorothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-chlorothiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 3-chloro-, methyl ester
    • methyl 3-chloro-2-thiophenecarboxylate
    • 3-CHLOROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
    • Methyl3-chlorothiophene-2-carboxylate
    • PubChem9775
    • Maybridge1_003830
    • KSC495C2P
    • HMS552G02
    • ZWKYYONTMGVPSP-UHFFFAOYSA-N
    • SBB053879
    • Methyl-3-chlorothiophene-2-carboxylate
    • MCULE
    • PB32116
    • SY012040
    • DTXSID90380565
    • Z1201618708
    • 3-chlorothiophene-2-carboxylate
    • SCHEMBL159806
    • EN300-99971
    • AKOS000279662
    • CS-W017390
    • MFCD00068135
    • FS-1480
    • 88105-17-3
    • DB-012462
    • DB-360865
    • J-522167
    • MDL: MFCD00068135
    • Inchi: 1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
    • InChI Key: ZWKYYONTMGVPSP-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(Cl)C=CS1)OC

Computed Properties

  • Exact Mass: 175.97000
  • Monoisotopic Mass: 175.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: powder
  • Density: 1.28
  • Melting Point: 37-38°C
  • Boiling Point: 72-74°C 0,2mm
  • Flash Point: 72-74°C/0.2mm
  • Refractive Index: 1.49
  • PSA: 54.54000
  • LogP: 2.18810
  • Solubility: Not determined

Methyl 3-chlorothiophene-2-carboxylate Security Information

Methyl 3-chlorothiophene-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 3-chlorothiophene-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water
Reference
Thiophene as a Component in Physiologically Active Substances
Koch, Andreas, 1989, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
1.2 Reagents: Cuprous chloride
Reference
Tri- and tetracyclic heteroaromatic systems: synthesis of novel benzo-, benzothieno-, and thieno-fused pyrano[2,3-c]pyrazol-4(1H)-ones
Eller, Gernot A.; Haring, Andreas W.; Datterl, Barbara; Zwettler, Maryam; Holzer, Wolfgang, Heterocycles, 2007, 71(1), 87-104

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Copper sulfate pentahydrate ,  Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid
Reference
Contributions to the Synthesis of Highly Substituted Thiophene Derivatives
Kueenburg, Bernhard, 1988, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid ,  Cuprous chloride
Reference
The behavior of vicinal alkyl aminothiophenecarboxylates in the Sandmeyer and Schiemann reactions
Corral, Carlos; Lasso, Ana; Lissavetzky, Jaime; Sanchez Alvarez-Insua, Alberto; Valdeolmillos, Ana M., Heterocycles, 1985, 23(6), 1431-5

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt; rt → -20 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  1 h, -20 °C
1.3 Reagents: Hydrochloric acid ,  Cuprous chloride ;  -20 °C; 1.5 h, 60 °C
Reference
Fine Tuning of Open-Circuit Voltage by Chlorination in Thieno[3,4-b]thiophene-Benzodithiophene Terpolymers toward Enhanced Solar Energy Conversion
Qu, Shiwei; Wang, Huan; Mo, Daize; Chao, Pengjie; Yang, Zhen; et al, Macromolecules (Washington, 2017, 50(13), 4962-4971

Production Method 6

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Sodium nitrite Solvents: Dimethylformamide ;  6 h, rt
Reference
Direct Transformation of Arylamines to Aryl Halides via Sodium Nitrite and N-Halosuccinimide
Mukhopadhyay, Sushobhan; Batra, Sanjay, Chemistry - A European Journal, 2018, 24(55), 14622-14626

Production Method 7

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  24 h, rt
Reference
Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature
Deng, Mingjing; Liu, Ke; Yuan, Saiya; Luo, Guanzhong; Dian, Longyang, Organic Letters, 2023, 25(24), 4576-4580

Production Method 8

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 min, rt
1.2 Reagents: Cupric chloride Solvents: Acetonitrile ,  Ethylene glycol ;  4 min, 82 °C
Reference
Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process
D'Attoma, Joseph; Camara, Titi; Brun, Pierre Louis; Robin, Yves; Bostyn, Stephane; et al, Organic Process Research & Development, 2017, 21(1), 44-51

Production Method 9

Reaction Conditions
Reference
The substituent effects in thiophene compounds. I. Proton NMR and IR studies in methyl (substituted 2-thiophenecarboxylates)
Satonaka, Hajime, Bulletin of the Chemical Society of Japan, 1983, 56(8), 2463-8

Methyl 3-chlorothiophene-2-carboxylate Raw materials

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Methyl 3-chlorothiophene-2-carboxylate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:88105-17-3)METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Amadis Chemical Company Limited
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(CAS:88105-17-3)Methyl 3-chlorothiophene-2-carboxylate
Order Number:A10483
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:26
Price ($):251.0
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Additional information on Methyl 3-chlorothiophene-2-carboxylate

Methyl 3-chlorothiophene-2-carboxylate (CAS No. 88105-17-3): An Overview of Its Properties, Applications, and Recent Research

Methyl 3-chlorothiophene-2-carboxylate (CAS No. 88105-17-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable for various applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding Methyl 3-chlorothiophene-2-carboxylate.

Methyl 3-chlorothiophene-2-carboxylate is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom. The presence of the chlorine and carboxylate groups imparts distinct chemical and physical properties to the molecule. The compound is typically synthesized through a series of well-documented reactions, including the reaction of 3-chlorothiophene-2-carboxylic acid with methanol in the presence of an acid catalyst.

The molecular formula of Methyl 3-chlorothiophene-2-carboxylate is C6H4ClO2S, and its molecular weight is approximately 175.6 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). These solubility properties make it suitable for use in various chemical reactions and formulations.

In terms of its chemical reactivity, Methyl 3-chlorothiophene-2-carboxylate can participate in a variety of reactions due to the presence of the chlorine and carboxylate functional groups. For instance, the chlorine atom can be readily substituted in nucleophilic substitution reactions, while the carboxylate group can undergo esterification, amidation, and other transformations. These reactivity features make Methyl 3-chlorothiophene-2-carboxylate a valuable intermediate in the synthesis of more complex molecules.

Recent research has highlighted several applications of Methyl 3-chlorothiophene-2-carboxylate. One notable area is its use in the development of new materials for organic electronics. The unique electronic properties of thiophene derivatives make them attractive candidates for use in organic semiconductors and photovoltaic devices. Studies have shown that Methyl 3-chlorothiophene-2-carboxylate can be incorporated into polymer chains to enhance their charge transport properties and improve device performance.

In the pharmaceutical industry, Methyl 3-chlorothiophene-2-carboxylate has been explored as a potential lead compound for drug discovery. Its structural similarity to known bioactive molecules has led researchers to investigate its biological activities. For example, recent studies have demonstrated that derivatives of Methyl 3-chlorothiophene-2-carboxylate exhibit promising anti-inflammatory and anticancer properties. These findings suggest that further research into this compound could lead to the development of new therapeutic agents.

Beyond its applications in materials science and pharmaceuticals, Methyl 3-chlorothiophene-2-carboxylate has also been studied for its environmental impact. Researchers have investigated its biodegradability and potential toxicity to ensure that it can be used safely in industrial processes. Preliminary studies indicate that under certain conditions, the compound can be biodegraded by microorganisms, reducing its environmental footprint.

In conclusion, Methyl 3-chlorothiophene-2-carboxylate (CAS No. 88105-17-3) is a multifaceted compound with a wide range of applications in chemistry, materials science, and pharmaceutical research. Its unique chemical structure and reactivity make it a valuable intermediate for synthesizing more complex molecules. Recent research has highlighted its potential in developing new materials for organic electronics and discovering novel therapeutic agents. As ongoing studies continue to uncover new properties and applications, Methyl 3-chlorothiophene-2-carboxylate remains an important molecule in various scientific disciplines.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:88105-17-3)METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE
sfd14825
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:88105-17-3)Methyl 3-chlorothiophene-2-carboxylate
A10483
Purity:99%
Quantity:100g
Price ($):251.0
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